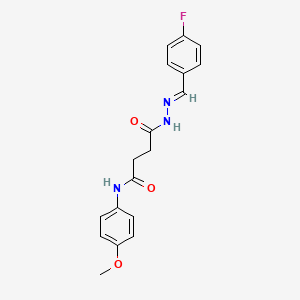![molecular formula C21H14N4O8 B11547754 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features both hydrazone and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Esterification: The hydrazone is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone formation and esterification can be scaled up for industrial synthesis. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The ester and hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s hydrazone moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials due to its unique structural features.
Analytical Chemistry: It can serve as a reagent or intermediate in various analytical techniques.
Mécanisme D'action
The mechanism of action of 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with biological targets through its hydrazone and nitro groups. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxybenzaldehyde hydrazone
- 3,5-dinitrobenzoic acid esters
- Hydrazone derivatives of other aromatic aldehydes
Uniqueness
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is unique due to the combination of its hydrazone and ester functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H14N4O8 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H14N4O8/c26-18-6-4-14(5-7-18)20(27)23-22-12-13-2-1-3-19(8-13)33-21(28)15-9-16(24(29)30)11-17(10-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+ |
Clé InChI |
PMUSUPZWMPYWGC-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)O |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547671.png)
![4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11547675.png)
![(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide](/img/structure/B11547686.png)
![N-[(1Z)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11547690.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547710.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)

![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547737.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)